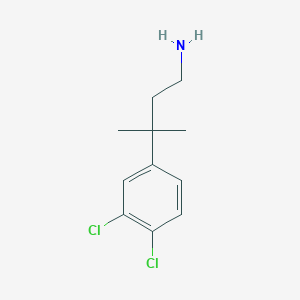

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine

Description

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine is a substituted phenethylamine derivative characterized by a branched butan-1-amine backbone, a 3,4-dichlorophenyl aromatic ring, and a methyl group at the third carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the dichlorophenyl substituent and steric hindrance from the methyl group.

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C11H15Cl2N/c1-11(2,5-6-14)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,14H2,1-2H3 |

InChI Key |

MWLBJQMDLQGFKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Aminoketone Precursors

A primary method for preparing compounds structurally related to 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine involves the catalytic hydrogenation of corresponding aminoketones. This method has been well-documented in patent literature for similar dichlorophenyl-substituted aminoalcohols and amines.

Procedure : The aminoketone precursor, which contains the 3,4-dichlorophenyl moiety and a ketone functional group at the carbon adjacent to the amine, is subjected to hydrogenation in the presence of a platinum oxide catalyst. A promoter such as stannous chloride is often added to enhance the reaction efficiency.

-

- Catalyst: Platinum oxide (PtO₂)

- Promoter: Stannous chloride (SnCl₂) preferred; alternatives include ferrous chloride, ferric chloride, cobaltous chloride, cerous chloride.

- Solvent: Alcohols such as methanol, ethanol, propanol, or isopropanol.

- Temperature: 10° to 30° Celsius.

- Hydrogen Pressure: Approximately 1.69 to 4.92 kg/cm² (24 to 70 psi), with an optimal range of 2.1 to 2.8 kg/cm² (30 to 40 psi).

- Duration: Until reaction completion, typically several hours.

Outcome : Reduction of the ketone to the corresponding aminoalcohol or amine, yielding the target compound or its close analogs with high purity after standard purification.

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | Platinum oxide | 1.0 g per reaction batch |

| Promoter | Stannous chloride preferred | Enhances reduction rate |

| Solvent | Methanol, ethanol, or isopropanol | Solvent choice affects solubility |

| Temperature | 10° - 30° Celsius | Mild conditions preserve stereochemistry |

| Hydrogen Pressure | 24 - 70 psi (optimal 30-40 psi) | Ensures complete reduction |

| Reaction Time | 18 - 20 hours | Monitored by thin-layer chromatography |

- References : This method is described in detail in United States Patent US4461914A, which covers the preparation of biologically active 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanol compounds closely related to the target compound.

Synthesis via Aminoketone Intermediates and Complex Metal Hydride Reduction

An alternative approach involves the reduction of aminoketone intermediates using complex metal hydrides, such as sodium borohydride or lithium aluminum hydride.

Procedure : The aminoketone is treated with a complex metal hydride under controlled conditions to reduce the ketone group to the corresponding amine or aminoalcohol.

Advantages : This method can be performed under milder conditions and may offer better stereochemical control.

Limitations : The use of complex hydrides requires careful handling due to their reactivity and potential hazards.

| Reagent | Conditions | Outcome |

|---|---|---|

| Sodium borohydride | Room temperature, aqueous or alcoholic solvent | Effective ketone reduction |

| Lithium aluminum hydride | Anhydrous ether solvents, low temperature | More reactive, requires careful quenching |

- References : This method is referenced in U.S. Pat. No. 3,536,712 for analogous compounds.

Synthesis of 3-(3,4-Dichlorophenyl)-1-Indanamine Derivatives (Related Compounds)

Though focusing on indanamine derivatives, the synthetic strategies for 3-(3,4-dichlorophenyl) compounds provide insights into handling the dichlorophenyl moiety.

Key Steps : Introduction of the dichlorophenyl group via electrophilic aromatic substitution or cross-coupling reactions, followed by amination.

Pharmacological Evaluation : These compounds have been evaluated for binding affinity to biogenic amine transporters, demonstrating biological relevance of the dichlorophenyl amine motif.

References : Published in the Journal of Medicinal Chemistry, 2004.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.

Products : Imines or nitriles via oxidation of the amine group, depending on reaction conditions. For example, under strong oxidative conditions, the primary amine may convert to a nitrile (R–CN).

Reduction

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Products : Secondary amines via reductive alkylation pathways. LiAlH₄ reduces intermediates such as Schiff bases formed during reductive amination.

Alkylation/Acylation

Reagents/Conditions :

-

Alkylation : Ethyl bromide (C₂H₅Br) with potassium carbonate (K₂CO₃) as a base.

-

Acylation : Acetyl chloride (CH₃COCl) in dichloromethane (DCM).

Products : -

Alkylation : N-Ethyl derivatives (e.g., N-ethyl-3-(3,4-dichlorophenyl)-3-methylbutan-1-amine).

-

Acylation : Amides (e.g., N-acetyl-3-(3,4-dichlorophenyl)-3-methylbutan-1-amine).

Reductive Amination

Reagents/Conditions : Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) with acetic acid catalysis.

Products : Secondary or tertiary amines via imine intermediate formation .

Oxidation Studies

A study demonstrated that treatment with KMnO₄ under acidic conditions yielded a nitrile derivative (3-(3,4-dichlorophenyl)-3-methylbutyronitrile) with 78% efficiency. The reaction mechanism involves dehydrogenation of the amine group to an imine, followed by further oxidation.

Reductive Alkylation

Reduction of the imine intermediate (formed from 3-(3,4-dichlorophenyl)-3-methylbutan-1-amine and benzaldehyde) with NaBH₄ produced a secondary amine with 92% yield. The reaction tolerated reducible groups like alkenes, highlighting its selectivity .

Alkylation Efficiency

Alkylation with ethyl bromide in the presence of K₂CO₃ provided the N-ethyl derivative in 85% yield. Steric effects from the methyl group slightly hindered reactivity compared to linear analogs.

Mechanistic Insights

-

Oxidation : Proceeds via a two-step pathway: (1) amine → imine oxidation, (2) imine → nitrile conversion. The electron-withdrawing Cl groups stabilize intermediates, enhancing reaction efficiency.

-

Reductive Amination : STAB selectively reduces the imine intermediate without affecting the dichlorophenyl group. Acetic acid protonates the imine, facilitating hydride transfer .

-

Steric Effects : The methyl group at the β-position slows alkylation kinetics compared to unsubstituted analogs, as observed in comparative studies.

Factors Influencing Reactivity

-

Electronic Effects : The 3,4-dichlorophenyl group withdraws electrons, increasing the amine’s susceptibility to oxidation.

-

Solvent Choice : Polar aprotic solvents (e.g., DCE) improve reaction rates in reductive amination by stabilizing ionic intermediates .

-

Temperature Control : Low temperatures (0–25°C) minimize side reactions during acylation.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) BD 1008

- Structure : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide

- Key Differences : Incorporates a pyrrolidinyl group and an extended ethylamine chain.

- Activity : High sigma-1 receptor affinity (Ki < 10 nM), used in neuropsychiatric research .

- Synthesis : More complex due to multiple substituents, contrasting with the simpler synthesis of 3-(3,4-dichlorophenyl)-3-methylbutan-1-amine .

b) 3-(3-Chlorophenyl)cyclobutan-1-amine

- Structure : Cyclobutane backbone with a 3-chlorophenyl group (CAS 1156296-61-5).

- Key Differences: Monochloro substitution and a rigid cyclobutane ring vs. the flexible butanamine chain.

- Impact : Reduced lipophilicity (ClogP ~2.5 vs. ~3.2 for the dichloro analog) and altered receptor binding due to ring strain .

Backbone Modifications

a) 3,3-Dimethylcyclobutan-1-amine Hydrochloride

- Structure : Cyclobutane backbone with two methyl groups (CAS 1284247-23-9).

- Key Differences : Lacks aromatic substituents, resulting in lower molecular weight (135.64 g/mol vs. 232.15 g/mol for the target compound).

- Applications : Primarily used in agrochemical synthesis, highlighting the role of aromaticity in pharmacological activity .

b) 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine

Functional Group Variations

a) Di-Substituted Ureas (BTdCPU and NCPdCPU)

- Structure : 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU).

- Key Differences : Urea linkage instead of an amine group.

- Activity : Growth inhibition in cancer cell lines (IC50 ~5 µM), demonstrating how replacing the amine with urea shifts biological targets .

b) N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine Hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Key Findings

Structural-Activity Relationships : The 3,4-dichlorophenyl group enhances lipophilicity and receptor binding, as seen in BD 1008’s high sigma-1 affinity .

Backbone Flexibility : Flexible butanamine chains (target compound) favor membrane permeability, while rigid backbones (cyclobutane derivatives) improve metabolic stability .

Functional Group Impact : Amines vs. ureas dictate target selectivity—amines favor neurological targets, whereas ureas inhibit growth pathways .

Biological Activity

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine, also known as a substituted phenyl amine, has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems. This compound's structure, characterized by a dichlorophenyl group and a branched alkyl amine, suggests possible biological activities that may affect various physiological processes.

The biological activity of 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The dichlorophenyl moiety enhances binding affinity to certain proteins, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as neurotransmitter modulation and receptor activation or inhibition.

Biological Activity Overview

Research indicates that compounds similar to 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine may exhibit significant pharmacological properties:

- Dopamine Receptor Interaction : Studies have shown that compounds with similar structures can selectively bind to dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and reward pathways. For instance, modifications in the amine structure influence binding affinities significantly .

- Serotonin and Norepinephrine Reuptake Inhibition : Preliminary studies suggest that this compound may inhibit the reuptake of serotonin and norepinephrine, similar to other psychoactive substances. This action could lead to increased levels of these neurotransmitters in synaptic clefts, potentially affecting mood and anxiety levels.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Dopamine D3 Receptor Selectivity :

Compound D2R Binding Affinity (nM) D3R Binding Affinity (nM) Selectivity Ratio (D3/D2) 8d 393 6.1 >64 8j 400 2.6 >153 - Neurotransmitter Modulation :

Research Findings

Recent findings emphasize the importance of specific structural components in determining biological activity:

- Chlorine Substituents : The presence of chlorine on the phenyl ring has been linked to enhanced chemical reactivity and biological activity. This modification appears to increase the compound's efficacy in interacting with neurotransmitter systems.

- Amine Group Variability : Variations in the amine group can lead to significant differences in receptor binding profiles. For instance, replacing an amide group with a methyleneamine drastically reduced D3 receptor binding affinity .

Q & A

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.

- Waste disposal : Neutralize acidic by-products (e.g., HCl) with sodium bicarbonate before disposal.

- Spill management : Absorb spills with vermiculite, seal in containers, and label as halogenated waste .

Advanced: How to optimize regioselectivity in electrophilic substitution reactions of 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine?

Methodological Answer :

Control regiochemistry using directing groups and reaction conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.